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Introduction
Dental plaque is a complex microbial biofilm, and shifts in its composition are associated with

the initiation and progression of prevalent oral diseases such as periodontitis and dental caries.

Understanding these microbial changes is crucial for developing targeted therapies and

diagnostic tools. Checkerboard DNA-DNA hybridization is a powerful, semi-quantitative

technique that allows for the simultaneous detection and quantification of dozens of bacterial

species in a large number of plaque samples.[1][2][3][4][5] This method is particularly valuable

for large-scale epidemiological studies and for monitoring microbial shifts in response to

therapeutic interventions.

The core principle of this technique involves the hybridization of labeled, whole-genomic DNA

probes from known bacterial species to the DNA extracted from dental plaque samples. The

samples and probes are arranged in a perpendicular "checkerboard" pattern on a nylon

membrane, allowing for the simultaneous analysis of multiple samples against a panel of

microbial probes.[1][6] The use of non-radioactive labels, such as digoxigenin (DIG), coupled

with chemiluminescent detection, provides a safe and sensitive means of quantifying the

bacterial load of specific species within the plaque biofilm.[2][4]
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This document provides detailed application notes and protocols for utilizing checkerboard

DNA-DNA hybridization to analyze changes in plaque composition, along with insights into the

downstream effects of these microbial shifts on host cell signaling pathways.

Data Presentation: Microbial Composition of Dental
Plaque in Health and Periodontitis
The following table summarizes quantitative data on the microbial composition of supra- and

subgingival plaque in periodontally healthy individuals and those with periodontitis, as

determined by checkerboard DNA-DNA hybridization. This data highlights the significant

differences in the total bacterial load between health and disease states.

Sample Type Clinical Status
Mean Total DNA Probe
Counts (x105, ± SEM)

Supragingival Plaque Healthy 72.1 ± 11.1

Periodontitis 132.7 ± 17.5

Subgingival Plaque Healthy 22.1 ± 6.6

Periodontitis 100.3 ± 18.4

Data adapted from Ximénez-Fyvie et al., Journal of Clinical Periodontology, 2000.[7][8]

Experimental Protocols
The following protocols provide a detailed methodology for analyzing plaque composition using

checkerboard DNA-DNA hybridization.

Plaque Sample Collection
Site Selection: Identify the desired sampling sites (e.g., specific tooth surfaces for

supragingival or subgingival plaque).

Isolation: Isolate the tooth from saliva using cotton rolls.

Supragingival Plaque Collection: Remove supragingival plaque using a sterile curette.
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Subgingival Plaque Collection: For subgingival plaque, gently remove any remaining

supragingival plaque, and then collect the subgingival sample from the periodontal pocket

using a sterile curette.

Sample Dispersion: Place the collected plaque from each site into a separate

microcentrifuge tube containing 150 µL of TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.6).

Cell Lysis: Add 150 µL of 0.5 M NaOH to each tube to initiate cell lysis.

Storage: Store the samples at -20°C until further processing.

DNA Extraction from Dental Plaque
A rapid and efficient method for extracting bacterial DNA from plaque samples is crucial for this

technique.[9]

Thawing and Vortexing: Thaw the plaque samples and vortex thoroughly.

Lysis: Employ a combination of freeze-thawing, enzymatic digestion (e.g., with lysozyme and

mutanolysin for Gram-positive bacteria), and treatment with a chaotropic agent like

guanidine isothiocyanate to ensure complete lysis of both Gram-positive and Gram-negative

bacteria.

DNA Binding: Adsorb the released DNA onto a silica-based matrix, such as diatomaceous

earth.

Washing: Wash the bound DNA with guanidine isothiocyanate, followed by ethanol and

acetone washes to remove inhibitors and impurities.

Elution: Elute the purified DNA from the silica matrix using an aqueous buffer.

Preparation of Digoxigenin (DIG)-Labeled DNA Probes
Whole genomic DNA from bacterial species of interest is labeled with digoxigenin for non-

radioactive detection.

DNA Fragmentation: Shear the whole genomic DNA of each bacterial species to an

appropriate size.
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Labeling Method: Use the random primed labeling method.[10]

Reaction Mixture: Prepare a labeling reaction mixture containing:

Linearized and denatured template DNA (10 ng to 3 µg).

Hexanucleotide primers.

A mixture of dATP, dGTP, dCTP, and dTTP.

DIG-11-dUTP.

Klenow enzyme, labeling grade.

Incubation: Incubate the reaction at 37°C for at least one hour, or overnight for increased

yield.

Stopping the Reaction: Stop the reaction by adding 0.2 M EDTA or by heating to 65°C for 10

minutes.

Purification: Purify the labeled probes to remove unincorporated nucleotides.

Checkerboard DNA-DNA Hybridization
This procedure is carried out using specialized equipment to create the checkerboard pattern.

Sample Application:

Denature the extracted plaque DNA samples.

Using a MiniSlot device, apply each denatured DNA sample into a separate lane on a

positively charged nylon membrane. This creates horizontal lanes of sample DNA.

Probe Hybridization:

Place the membrane in a Miniblotter 45 apparatus, rotating it 90 degrees so that the

channels of the Miniblotter are perpendicular to the lanes of applied DNA.[1][6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.researchgate.net/publication/331457506_Random_Priming_Labeling_of_Purified_DNA_Fragments_by_Extension_of_Random_Oligonucleotides
https://pubmed.ncbi.nlm.nih.gov/7833043/
https://www.researchgate.net/publication/15366265_'Checkerboard'_DNA-DNA_hybridization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prehybridization: Fill the channels with a prehybridization buffer (e.g., 5X SSC, 1.0%

blocking reagent, 0.1% N-lauroylsarcosine, 0.02% SDS) and incubate at the hybridization

temperature (e.g., 42°C) for 1-2 hours.[11]

Hybridization: Replace the prehybridization buffer with a hybridization solution containing

one specific DIG-labeled DNA probe per channel (at a concentration of 10-15 ng/mL).[11]

Incubate overnight at 42°C with gentle agitation.

Post-Hybridization Washes and Chemiluminescent
Detection
Washing steps are critical for removing non-specifically bound probes and reducing

background noise.[11] Detection is achieved using an antibody against DIG conjugated to

alkaline phosphatase and a chemiluminescent substrate.[12][13][14]

Stringency Washes:

Wash the membrane twice in 2X SSC, 0.1% SDS at room temperature for 15 minutes

each.

Wash the membrane twice in 0.1X SSC, 0.1% SDS at 68°C for 30 minutes each.

Immunological Detection:

Rinse the membrane briefly in a washing buffer.

Incubate in a blocking solution for 30 minutes.

Incubate for 30 minutes in a solution containing anti-digoxigenin antibody conjugated to

alkaline phosphatase (Anti-DIG-AP), diluted 1:10,000 in blocking solution.[14]

Wash twice for 15 minutes each in washing buffer.

Equilibrate the membrane for 2-5 minutes in a detection buffer.

Chemiluminescent Reaction:
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Place the membrane on a flat surface and apply a chemiluminescent substrate such as

CSPD® (disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-

chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate).[13][15]

Incubate for 5 minutes at room temperature.

Signal Detection:

Expose the membrane to X-ray film or a digital imaging system to capture the

chemiluminescent signals. The intensity of the signal at each "square" of the checkerboard

is proportional to the amount of the specific bacterial species in the corresponding plaque

sample.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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